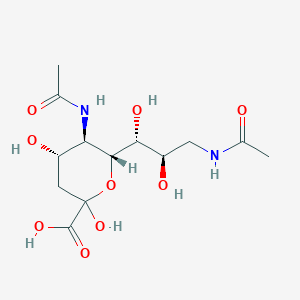
N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in cellular recognition and signaling processes. This compound is particularly significant due to its involvement in various biological functions and its presence in glycoproteins and glycolipids on cell surfaces .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid typically involves enzymatic methods. One common approach is the two-step enzymatic synthesis using N-acetyl-glucosamine 2-epimerase for epimerization and N-acetylneuraminic acid lyase for aldol condensation . This method uses pyruvate and N-acetyl-glucosamine as substrates and has been reported to produce the compound with high efficiency .
Industrial Production Methods: Industrial production of this compound often relies on the same enzymatic synthesis methods due to their high yield and efficiency. Optimization strategies such as adjusting pyruvate concentration and temperature shifts during the process are employed to enhance production .
化学反応の分析
Types of Reactions: N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and application.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in different scientific and industrial applications.
科学的研究の応用
N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it plays a role in cellular recognition and signaling processes. In medicine, it is studied for its potential therapeutic applications, including its role as a receptor for pathogens . In the industry, it is used in the production of glycoproteins and glycolipids .
作用機序
The mechanism of action of N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid involves its interaction with specific molecular targets and pathways. It acts as a receptor for various pathogens, facilitating their attachment to host cells . This interaction is crucial for understanding the compound’s role in infection biology and its potential therapeutic applications.
類似化合物との比較
N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid is unique compared to other similar compounds such as N-acetylneuraminic acid and N-glycolylneuraminic acid. While all these compounds are sialic acids, this compound has distinct structural features that contribute to its specific biological functions . Similar compounds include N-acetylneuraminic acid, N-glycolylneuraminic acid, and N-acetyl-9-O-lactoylneuraminic acid .
特性
分子式 |
C13H22N2O9 |
|---|---|
分子量 |
350.32 g/mol |
IUPAC名 |
(4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O9/c1-5(16)14-4-8(19)10(20)11-9(15-6(2)17)7(18)3-13(23,24-11)12(21)22/h7-11,18-20,23H,3-4H2,1-2H3,(H,14,16)(H,15,17)(H,21,22)/t7-,8+,9+,10+,11+,13?/m0/s1 |
InChIキー |
VOVFDZJABRGWTQ-CHNADMEASA-N |
異性体SMILES |
CC(=O)NC[C@H]([C@H]([C@H]1[C@@H]([C@H](CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |
正規SMILES |
CC(=O)NCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


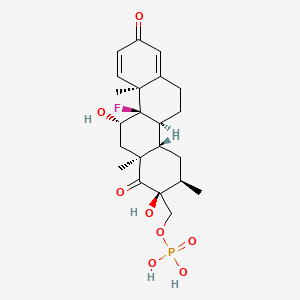
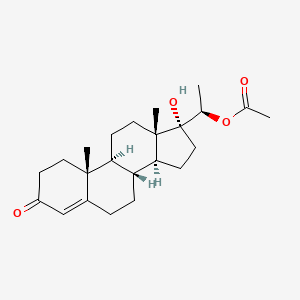
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
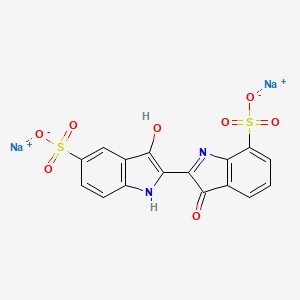
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)
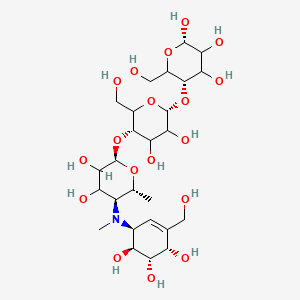
![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
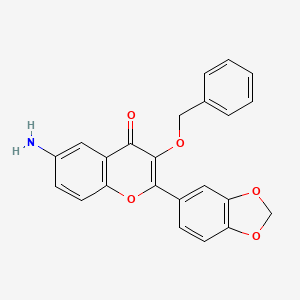
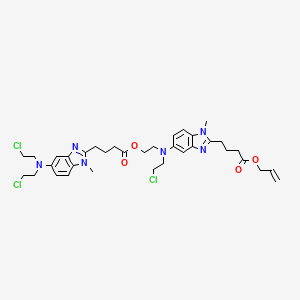
![[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester](/img/structure/B13844372.png)
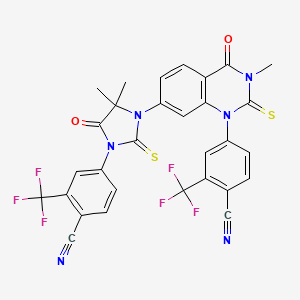
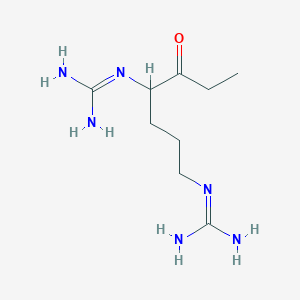
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)
